molecular formula C14H21N3O2 B11477072 N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide

N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide

Cat. No.: B11477072
M. Wt: 263.34 g/mol
InChI Key: GWOADSKVLMCUSL-UHFFFAOYSA-N
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Description

N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide is a chemical compound with a complex structure that includes ethylcarbamoyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide typically involves multiple steps. One common method includes the reaction of 2-amino-6-methylbenzoic acid with ethyl isocyanate under controlled conditions to form the ethylcarbamoyl derivative. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide can be compared with similar compounds such as:

  • N-ethyl-2-{[(ethylcarbamoyl)methyl]amino}acetamide
  • N-ethyl-2-{[(ethylcarbamoyl)methyl]amino}acetamide hydrochloride
  • 4-[2-Allylsulfanyl-1-(carboxymethyl-carbamoyl)-ethylcarbamoyl]-2-amino-butyric acid

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of ethylcarbamoyl and methylphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-[2-(ethylcarbamoylamino)-6-methylphenyl]-2-methylpropanamide

InChI

InChI=1S/C14H21N3O2/c1-5-15-14(19)16-11-8-6-7-10(4)12(11)17-13(18)9(2)3/h6-9H,5H2,1-4H3,(H,17,18)(H2,15,16,19)

InChI Key

GWOADSKVLMCUSL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=CC(=C1NC(=O)C(C)C)C

Origin of Product

United States

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